molecular formula C8H11N3O B1615405 Acetic acid, 2-(4-aminophenyl)hydrazide CAS No. 6596-74-3

Acetic acid, 2-(4-aminophenyl)hydrazide

Cat. No.: B1615405
CAS No.: 6596-74-3
M. Wt: 165.19 g/mol
InChI Key: NWKVUHRVKAWGMO-UHFFFAOYSA-N
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Description

Structure and Synthesis: Acetic acid, 2-(4-aminophenyl)hydrazide (CAS: 1150561-82-2) is a hydrazide derivative featuring a 4-aminophenyl group attached to the acetohydrazide backbone (NH₂C₆H₄-NH-NH-CO-CH₃). Its synthesis typically involves the reaction of a substituted acetic acid ester with hydrazine hydrate, a method consistent with other hydrazide preparations .

Applications:
This compound is utilized as a "strengthen group" in colorless Develop Accelerator Releasing (DAR) couplers for photographic materials, enhancing photosensitivity and granularity in color films . Unlike many hydrazides studied for pharmacological activity, its primary industrial application highlights the versatility of hydrazide derivatives.

Properties

CAS No.

6596-74-3

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-(4-aminophenyl)acetohydrazide

InChI

InChI=1S/C8H11N3O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,9H2,1H3,(H,10,12)

InChI Key

NWKVUHRVKAWGMO-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)N

Other CAS No.

6596-74-3

Origin of Product

United States

Comparison with Similar Compounds

Hydrazides with Heterocyclic Substituents

Examples :

  • 2-(N-Piperidyl)acetic Acid Hydrazide (MAI) : Features a piperidine ring attached to the acetohydrazide.
  • 2-(4-Hydroxylimino)-2,5-dimethylpiperidin-1-yl Acetic Acid Hydrazide (MAII): Contains a modified piperidine moiety.

Antimicrobial Hydrazides

Examples :

  • N-[2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetyl]-hydrazide Acetic Acid : Contains a thiazolo-pyridine core.
  • (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide : Features a coumarin-derived chromene ring.

Carcinogenic Hydrazides

Examples :

  • Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]hydrazide : Contains a nitrofuryl-thiazole moiety.
  • 2-Hydrazino-4-(4-aminophenyl)thiazole: A thiazole derivative with a 4-aminophenyl group.

Toxicity :

  • High Carcinogenicity: Induced mammary gland carcinomas (34/35 rats) and stomach tumors (21/22 mice) in rodent studies . The nitrofuryl and thiazole groups are implicated in DNA adduct formation.

Anti-Inflammatory and Anti-Mycobacterial Hydrazides

Examples :

  • Biphenyl-4-carboxylic Acid Hydrazide Derivatives : Modified with arylidene groups.
  • Phenoxy Acetic Acid Hydrazides: Substituted with formyl and methoxy groups.

Comparative Data Table

Compound Name Structural Features Biological Activity Toxicity (LD₅₀) Synthesis Method Reference
Acetic acid, 2-(4-aminophenyl)hydrazide 4-Aminophenyl group Photographic coupler Not reported Ester + hydrazine hydrate
2-(N-Piperidyl)acetic acid hydrazide (MAI) Piperidine ring Antibacterial, spasmolytic 520–5,750 mg/kg Ester hydrolysis
Thiazolo-pyridin-yl acetohydrazide Thiazolo-pyridine core Antimicrobial Not reported Condensation
Formic acid 2-[4-(5-nitro-2-furyl)thiazolyl]hydrazide Nitrofuryl-thiazole Carcinogenic 1.2 g/mouse (cumulative) Not detailed
(7-Hydroxy-2-oxochromen-4-yl)acetohydrazide Coumarin-derived chromene Antimicrobial Not reported Ethyl ester derivative

Key Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: The 4-aminophenyl group in the target compound likely enhances photoreactivity in DAR couplers through electron donation.
  • Heterocyclic Moieties : Piperidine (MAI) and thiazolo-pyridine groups improve pharmacological activity by modulating solubility and target affinity.
  • Toxicity Drivers: Nitrofuryl and thiazole substituents correlate with carcinogenicity, whereas aliphatic or coumarin-based groups reduce acute toxicity.

Preparation Methods

General Synthetic Approach

The synthesis of acetic acid, 2-(4-aminophenyl)hydrazide typically starts from 4-aminophenylacetic acid (4-APAA), which is functionalized through condensation with hydrazine derivatives or related reagents to form the hydrazide moiety. This involves:

  • Activation of the carboxylic acid group (often via conversion to acid chloride).
  • Subsequent reaction with hydrazine or substituted hydrazines to form the hydrazide.

This approach is consistent with the preparation of related hydrazide derivatives reported in the literature.

Preparation of 4-Aminophenylacetic Acid Derivatives (Key Intermediate)

A crucial intermediate in the synthesis is 4-aminophenylacetic acid or its derivatives. Bedair et al. (2006) describe the preparation of 4-aminophenylacetic acid derivatives via condensation with phthalic anhydride, followed by conversion into acid chlorides and further reactions with amines to yield various hydrazide analogs. The key steps include:

  • Refluxing 4-aminophenylacetic acid with phthalic anhydride in glacial acetic acid for 10 hours to yield (dioxoisoindolin-2-yl)phenylacetic acid.
  • Conversion of this acid to the corresponding acid chloride using thionyl chloride.
  • Reaction of the acid chloride with hydrazine derivatives or aromatic amines to form hydrazides and related compounds.

This method yields high purity products with good yields (60-96%) and is well-characterized by IR, NMR, and mass spectrometry.

Hydrazide Formation via Condensation Reaction

Another reported method involves direct condensation of hydrazine with activated carboxylic acid derivatives or aldehydes in the presence of catalytic acetic acid. For example, the condensation of compound 2 (a carboxylic acid derivative) with acetylacetone in ethanol containing catalytic acetic acid gave hydrazide derivatives in moderate yields (~54%).

The general procedure includes:

  • Mixing the carboxylic acid or its derivative with hydrazine or an aldehyde in ethanol/acetic acid solvent mixture.
  • Refluxing for several hours (e.g., 3 hours).
  • Removal of solvent under reduced pressure.
  • Isolation of the precipitated hydrazide by filtration and recrystallization from ethanol.

This method is straightforward and commonly used for synthesizing hydrazide derivatives with aromatic substitution.

Experimental Conditions and Yields

The preparation methods typically employ:

Step Reagents/Conditions Time Yield (%) Notes
Condensation of 4-APAA with phthalic anhydride Reflux in glacial acetic acid 10 h 89 Produces isoindolinyl derivative
Conversion to acid chloride Thionyl chloride reflux 1 h 96 Used without further purification
Reaction with hydrazine derivatives Reflux in dry benzene 0.5 h 60-90 Yields hydrazide derivatives
Condensation with aldehydes Ethanol/acetic acid reflux 3 h ~54 Hydrazides from aldehydes

These conditions provide reproducible and efficient synthesis routes for this compound and related compounds.

Characterization and Purity Confirmation

The synthesized hydrazide compounds are characterized by:

Table summarizing physicochemical data for related compounds is provided below as an example:

Compound No. Melting Point (°C) Yield (%) Molecular Formula Molecular Weight (g/mol)
1 (isoindolinyl acid) 218–220 89 C16H11NO4 281.26
2 (acid chloride) 178–180 96 C16H10ClNO3 299.71
3 (methyl ester) 138–140 81 C17H13NO4 295.29
4a (hydrazide derivative) 240–242 88 C22H15N3O2 353.37

(Specific to derivatives synthesized from 4-APAA).

Summary of Research Findings

  • The preparation of this compound is efficiently achieved via condensation of 4-aminophenylacetic acid derivatives with hydrazine or aldehydes under reflux in ethanol/acetic acid or benzene.
  • Activation of the carboxylic acid group to acid chloride intermediates enhances reactivity and yields.
  • The methods yield pure compounds confirmed by multiple spectroscopic techniques.
  • Yields range typically from 54% to 96% depending on the exact method and derivatives.
  • These synthetic routes are adaptable for producing various hydrazide derivatives with potential biological activity.

Q & A

Q. What are optimized synthetic protocols for preparing acetic acid, 2-(4-aminophenyl)hydrazide and its derivatives?

Methodological Answer:

  • Microwave-assisted synthesis with acetic acid as a catalyst (0.1–1.0 equiv.) in methanol at 90°C for 25 minutes yields hydrazide derivatives efficiently (85–92% yields). Pre-stirring for 5 minutes enhances homogeneity. The water solubility of acetic acid simplifies purification by aqueous extraction .
  • Alternative routes involve condensing hydrazides with aldehydes/ketones in glacial acetic acid under reflux (e.g., 4–6 hours), followed by recrystallization from ethanol. This method is scalable for gram-scale synthesis .

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

Methodological Answer:

  • IR Spectroscopy : Confirm N–H stretches (3200–3300 cm⁻¹ for hydrazide), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹ for Schiff bases) .
  • NMR : Use 1H^1H-NMR to identify aromatic protons (δ 6.5–8.0 ppm), hydrazide NH (δ 9.0–10.5 ppm), and 13C^{13}C-NMR for carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with hydrazide scaffolds .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice (30–300 mg/kg doses). Monitor seizure suppression and neurotoxicity using rotarod tests .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values after 24-hour incubation .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of anticonvulsant activity?

Methodological Answer:

  • Use AutoDock Vina or Schrödinger Suite to dock derivatives into GABAₐ receptor or voltage-gated sodium channel targets. Prioritize compounds with hydrogen bonds to key residues (e.g., Arg218 in GABAₐ) and validate with MD simulations (100 ns trajectories) .
  • Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental ED₅₀ values to resolve contradictions in activity trends .

Q. What strategies address discrepancies between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal incubation) and blood-brain barrier permeability (PAMPA-BBB). Low stability (<30% remaining at 1 hour) may explain poor in vivo efficacy despite in vitro potency .
  • Proteomics : Use LC-MS/MS to identify off-target interactions in brain tissue homogenates from treated mice. Overlap with anticonvulsant pathways (e.g., glutamate regulation) validates target engagement .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

  • Electron-Donating Groups : Introduce 4-OCH₃ or 4-NH₂ on the phenyl ring to enhance hydrogen bonding with target proteins (e.g., 3.5-fold increase in MES activity vs. unsubstituted analogs) .
  • Heterocyclic Modifications : Replace the hydrazide with thiazolidinone (e.g., compound 5a-k in ) to improve lipophilicity (clogP > 2.0) and bioavailability (F > 50% in rats).

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro potency but low in vivo efficacy?

Methodological Answer:

  • Solubility Limitations : Measure aqueous solubility (shake-flask method). Derivatives with solubility <10 µM may require formulation (e.g., nanoemulsions) for in vivo studies .
  • Metabolite Interference : Identify major metabolites via LC-HRMS. For example, hydroxylation at the 4-aminophenyl group (m/z +16) may reduce target binding .

Tables for Key Findings

Derivative Bioactivity (IC₅₀/ED₅₀) Key Structural Feature Reference
Compound 5a (Thiazolidinone)4.8 µM (Antitrypanosomal)Thioxothiazolidinone ring
Lead Anticonvulsant30 mg/kg (MES)2,4-Dichlorophenyl substitution
J-147 (Alzheimer’s)Phase I (Cognitive improvement)Trifluoroacetohydrazide scaffold

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